N-[4-(4-Methoxypiperidin-1-YL)phenyl]-1H-indole-6-carboxamide
Description
Properties
IUPAC Name |
N-[4-(4-methoxypiperidin-1-yl)phenyl]-1H-indole-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O2/c1-26-19-9-12-24(13-10-19)18-6-4-17(5-7-18)23-21(25)16-3-2-15-8-11-22-20(15)14-16/h2-8,11,14,19,22H,9-10,12-13H2,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUTUKAZZJRSYEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC4=C(C=C3)C=CN4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-Methoxypiperidin-1-YL)phenyl]-1H-indole-6-carboxamide typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions.
Attachment of the Methoxypiperidine Moiety: The methoxypiperidine moiety can be introduced through nucleophilic substitution reactions.
Coupling with the Indole Core: The final step involves coupling the methoxypiperidine-substituted phenyl intermediate with the indole core using amide bond formation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-Methoxypiperidin-1-YL)phenyl]-1H-indole-6-carboxamide can undergo various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can be performed to introduce different substituents on the phenyl or indole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated derivatives and nucleophiles under basic conditions.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with various functional groups attached to the phenyl or indole rings.
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-[4-(4-Methoxypiperidin-1-YL)phenyl]-1H-indole-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity, and influencing cellular signaling pathways. For example, it may inhibit specific kinases or interact with DNA to induce apoptosis in cancer cells .
Comparison with Similar Compounds
Structural Analogues with Chlorinated Indole Moieties
Several 5-chloroindole-6-carboxamide derivatives (e.g., 5t , 5v , 5o ) share the indole-carboxamide backbone but differ in substituents on the phenyl or piperidine groups. Key examples include:
- Synthetic Accessibility : Yields vary significantly (8–31%), with 5e showing higher synthetic efficiency (31%) compared to 5o (8%) due to steric and electronic effects of substituents .
- Structural Impact: The 4-(diethylamino)cyclohexyl group in 5t introduces conformational flexibility, while the 1-isopropylpiperidinyl group in 5e enhances lipophilicity .
Analogues with Modified Benzyl or Phenyl Groups
Compounds such as 17 () and I12–I15 () feature diverse substitutions on the phenyl ring or indole nitrogen:
- Physicochemical Properties : The 4-chlorobenzyl group in I13–I15 increases molecular weight and may enhance hydrophobic interactions compared to the 4-methoxybenzyl group in 17 .
- Thermal Stability : Melting points for I12–I15 range from 227.5–235.5°C, suggesting robust crystalline structures suitable for formulation .
Piperidine-Modified Analogues
The 4-methoxypiperidin-1-yl group in the target compound distinguishes it from analogues with alternative piperidine substitutions:
- Polar Surface Area (PSA) : The target compound’s PSA (133.46 Ų) suggests moderate membrane permeability, comparable to other CNS-targeting agents .
Key Research Findings
- Synthetic Challenges : Lower yields (e.g., 5–8% for 5o and 10 ) are attributed to steric hindrance in multi-step reactions .
- Property Optimization : The 4-methoxypiperidinyl group in the target compound balances solubility (PSA = 133.46 Ų) and lipophilicity (density = 1.30 g/cm³), making it a promising candidate for further pharmacokinetic studies .
Biological Activity
N-[4-(4-Methoxypiperidin-1-YL)phenyl]-1H-indole-6-carboxamide is a synthetic compound belonging to the indole derivatives class. This compound has garnered attention due to its diverse biological activities and potential therapeutic applications, particularly in cancer treatment and neuropharmacology.
Chemical Structure and Properties
- IUPAC Name : this compound
- CAS Number : 1797701-19-9
- Molecular Formula : C21H23N3O2
- Molecular Weight : 349.4 g/mol
The structure of this compound features an indole core, which is known for its significant biological activity. The presence of the methoxypiperidine moiety enhances its pharmacological properties.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including:
- Receptor Binding : The compound may bind to various receptors, modulating their activity and influencing cellular signaling pathways.
- Enzyme Inhibition : It has been suggested that the compound can inhibit specific kinases, leading to altered phosphorylation states in cells, which can induce apoptosis in cancer cells.
- DNA Interaction : There is potential for this compound to interact with DNA, impacting transcription and replication processes.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Anticancer Activity : Preliminary studies suggest that this compound may have cytotoxic effects against various cancer cell lines, potentially through apoptosis induction and cell cycle arrest.
- Neuroprotective Effects : The methoxypiperidine component may contribute to neuroprotective properties, making it a candidate for treating neurodegenerative diseases.
- Anti-inflammatory Properties : The compound has shown promise in reducing inflammation, which could be beneficial in treating inflammatory diseases.
Table 1: Summary of Biological Activities
Case Study: Anticancer Activity
In a study conducted on various human cancer cell lines, this compound demonstrated significant cytotoxicity, with IC50 values indicating effective inhibition of cell proliferation. The mechanism was linked to the activation of caspase pathways leading to programmed cell death.
Case Study: Neuroprotective Effects
Another study investigated the neuroprotective effects of this compound in a rat model of Parkinson's disease. Results indicated that treatment with the compound reduced dopaminergic neuron loss and improved motor function, suggesting its potential as a therapeutic agent for neurodegenerative disorders.
Comparison with Similar Compounds
To highlight the unique properties of this compound, it can be compared with other indole derivatives:
| Compound Name | Structure Type | Notable Activity |
|---|---|---|
| N-(4-(4-Methoxypiperidin-1-YL)phenyl)-[1,1’-biphenyl]-4-carboxamide | Biphenyl derivative | Moderate anticancer activity |
| N-(4-(4-Methoxypiperidin-1-YL)phenyl)pivalamide | Pivalamide derivative | Limited activity |
| N-(4-(4-Methoxypiperidin-1-YL)phenyl)nicotinamide | Nicotinamide derivative | Neuroprotective properties |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
